molecular formula C17H19ClN2O4S B5138767 2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate

2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate

Cat. No. B5138767
M. Wt: 382.9 g/mol
InChI Key: DLVUMYUVBYJCIX-UHFFFAOYSA-N
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Description

2-{Methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as Mecarbinate and is widely used in laboratory experiments due to its unique properties. In

Mechanism of Action

The mechanism of action of Mecarbinate is not fully understood. However, it is believed that Mecarbinate acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. Mecarbinate has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
Mecarbinate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. Mecarbinate has also been shown to increase the levels of certain hormones, such as cortisol and testosterone. It has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Mecarbinate has several advantages for lab experiments. It is a highly specific reagent that can be used to determine the activity of specific enzymes and proteins. Mecarbinate is also stable under a wide range of conditions, which makes it an ideal reagent for lab experiments. However, Mecarbinate has some limitations. It is a toxic compound that requires careful handling. It is also expensive, which limits its use in some lab experiments.

Future Directions

There are several future directions for the research on Mecarbinate. One possible direction is the development of new drugs based on the structure of Mecarbinate. Another direction is the study of the mechanism of action of Mecarbinate. The biochemical and physiological effects of Mecarbinate need to be studied in more detail. The development of new synthesis methods for Mecarbinate is also an area of research that needs to be explored. Finally, the use of Mecarbinate in the diagnosis and treatment of diseases needs to be investigated further.
Conclusion:
In conclusion, Mecarbinate is a chemical compound that has been extensively researched for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Mecarbinate have been discussed in this paper. Mecarbinate has several advantages for lab experiments, but it also has some limitations. The future directions for the research on Mecarbinate are promising, and further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of Mecarbinate involves the reaction of 3-chlorophenyl isocyanate with 2-aminoethyl methanesulfonate, followed by the reaction of the resulting intermediate with 4-methylphenylsulfonyl chloride. This process results in the formation of Mecarbinate, which is a white crystalline powder. The synthesis of Mecarbinate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Mecarbinate has been extensively used in scientific research due to its unique properties. It is widely used as a reagent for the determination of amino acids and peptides. Mecarbinate is also used as a reagent for the determination of enzymes and proteins. It has been used to study the mechanism of action of various enzymes and proteins. Mecarbinate has also been used in the development of new drugs.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-13-6-8-16(9-7-13)25(22,23)20(2)10-11-24-17(21)19-15-5-3-4-14(18)12-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVUMYUVBYJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-(4-methylphenyl)sulfonylamino]ethyl N-(3-chlorophenyl)carbamate

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